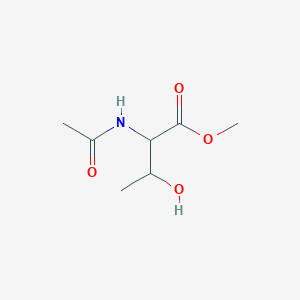
Maleimido-mono-amide-DOTA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimido-mono-amide-DOTA is a bifunctional chelating agent widely used in the synthesis of antibody-drug conjugates (ADCs) and radiopharmaceuticals. It is composed of a maleimide group and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which allows it to form stable complexes with various metal ions. This compound is particularly valued for its ability to form strong covalent bonds with thiol groups, making it an essential tool in targeted drug delivery and molecular imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Maleimido-mono-amide-DOTA typically involves the reaction of DOTA with maleimide under controlled conditions. The process begins with the activation of DOTA, followed by its conjugation with maleimide to form the final product. The reaction is usually carried out in an aqueous medium at a pH of around 8.0 and room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in batch reactors, followed by purification through techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Análisis De Reacciones Químicas
Types of Reactions
Maleimido-mono-amide-DOTA primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for conjugation with various biomolecules .
Common Reagents and Conditions
The most common reagents used in reactions involving this compound are thiol-containing compounds. The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (around 7.0 to 8.0) and room temperature .
Major Products Formed
The major products formed from reactions involving this compound are thiol-conjugated biomolecules. These conjugates are used in various applications, including targeted drug delivery and molecular imaging .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Maleimido-mono-amide-DOTA exerts its effects through its ability to form stable complexes with metal ions and covalent bonds with thiol groups. The maleimide group reacts specifically with free sulfhydryl groups, while the DOTA moiety chelates metal ions. This dual functionality allows for precise targeting and delivery of therapeutic agents and imaging probes .
Comparación Con Compuestos Similares
Maleimido-mono-amide-DOTA is often compared with other bifunctional chelating agents such as:
Azido-mono-amide-DOTA: Similar in structure but contains an azido group instead of a maleimide group.
4-Aminobutyl-DOTA: Contains an amino group and is used for conjugation with carboxyl groups.
p-SCN-Bn-DTPA: Another bifunctional chelator used for labeling antibodies and peptides with metal ions.
This compound is unique due to its high specificity for thiol groups and its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H35F6N6O9P |
|---|---|
Peso molecular |
672.5 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triaza-10-azoniacyclododec-1-yl]acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C22H34N6O9.F6P/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35;1-7(2,3,4,5)6/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37);/q;-1/p+1 |
Clave InChI |
NOQSJCVIESTLJJ-UHFFFAOYSA-O |
SMILES canónico |
C1CN(CCN(CCN(CC[NH+]1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)


![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)



![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)
![(4S)-5-amino-4-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[2-[(3S)-6-amino-1-[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[2-[(2S)-1-hydroxy-3-oxopropan-2-yl]hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B13387608.png)

